molecular formula C15H16O B1603171 1-(Benzyloxy)-3-ethylbenzene CAS No. 668477-50-7

1-(Benzyloxy)-3-ethylbenzene

Cat. No. B1603171
M. Wt: 212.29 g/mol
InChI Key: PGMBVOVVYOIMBB-UHFFFAOYSA-N
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Patent
US06969725B2

Procedure details

To a suspension of potassium carbonate (17 g, 123 mmol) in N,N-dimethylformamide (40 ml) was added a solution of 3-ethyl-phenol (14.8 ml, 123 mmol) in N,N-dimethylformamide (40 ml) at 2° C. under an argon atmosphere. After stirring for 50 min at 2° C., benzyl bromide (14.6 ml, 123 mmol) was added over a period of 15 min at 2° C. The suspension was stirred for additional 30 min at 2° C. and for 12 h at ambient temperature. After adding ice water (250 ml), the solution was extracted two times with diethyl ether. The combined extracts were washed two times with brine and dried over sodium sulfate. Evaporation of the solvent gave a yellow oil which was purified by column chromatography (silica gel, cyclohexane) to yield 24.3 g (114 mmol, 93%) of the title compound as yellow liquid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
14.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([C:9]1[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=1)[CH3:8].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CN(C)C=O>[CH2:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:10]=1)[CH3:8] |f:0.1.2|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
14.8 mL
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
14.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
ice water
Quantity
250 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
After stirring for 50 min at 2° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The suspension was stirred for additional 30 min at 2° C. and for 12 h at ambient temperature
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted two times with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed two times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, cyclohexane)

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C(C)C1=CC(=CC=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 114 mmol
AMOUNT: MASS 24.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.